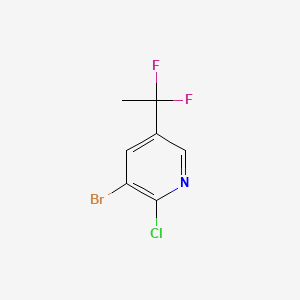

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5BrClF2N |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine |

InChI |

InChI=1S/C7H5BrClF2N/c1-7(10,11)4-2-5(8)6(9)12-3-4/h2-3H,1H3 |

InChI Key |

LGZUPJULTSACMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(N=C1)Cl)Br)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Orthogonal Reactivity of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Guide for Advanced API Synthesis

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated alkyl groups onto heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) represents a premium, highly functionalized building block designed for advanced drug discovery.

As an Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform for sequential, regioselective functionalization. The presence of three distinct reactive vectors—a highly electrophilic C-2 chlorine, a transition-metal-sensitive C-3 bromine, and a metabolically robust C-5 (1,1-difluoroethyl) group—enables the rapid assembly of complex Advanced Pharmaceutical Intermediates (APIs). This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to harness this scaffold effectively.

Structural Elucidation & Physicochemical Profile

The physicochemical behavior of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is dictated by the strong electron-withdrawing nature of its substituents. The 1,1-difluoroethyl group (-CF₂CH₃) serves as an innovative bioisostere for ethyl or isopropyl groups. Unlike the ubiquitous trifluoromethyl (-CF₃) group, the -CF₂CH₃ moiety introduces a specific steric bulk while maintaining high lipophilicity and metabolic resistance against cytochrome P450-mediated oxidation.

Quantitative data and structural properties are summarized in the table below for rapid comparative analysis.

| Physicochemical Property | Value | Source / Derivation |

| Chemical Name | 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine | IUPAC Nomenclature |

| CAS Number | 2825006-82-2 | Supplier Data () [1] |

| Molecular Formula | C₇H₅BrClF₂N | Supplier Data () [2] |

| Molecular Weight | 256.47 g/mol | Computed |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | Extrapolated from Pyridine Analogs () [3] |

| Physical State (Predicted) | Liquid / Low-Melting Solid | Analog Comparison () [4] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (N, F, F) | Structural Analysis |

Mechanistic Insights: The Power of Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity . Orthogonality in organic synthesis means that multiple reactive sites can be addressed sequentially without the need for protecting groups, provided the correct reaction conditions are applied.

-

C-2 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The C-2 position is highly activated. The adjacent electronegative pyridine nitrogen lowers the LUMO of the ring, while the C-5 fluorinated group exerts a strong inductive pull (-I effect). This makes the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, alkoxides) under basic conditions.

-

C-3 Bromine (Transition-Metal Catalysis): Bromine is a softer leaving group than chlorine and is situated at the less electron-deficient meta-position relative to the nitrogen. It resists SₙAr but undergoes facile oxidative addition with low-valent transition metals (e.g., Pd⁰ or Ni⁰), making it ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

C-5 1,1-Difluoroethyl Group (Pharmacokinetic Modulator): Once the core is functionalized, this group remains intact to engage in target binding, enhancing the drug's LogP and membrane permeability.

Logical relationship of orthogonal reactivity sites on the pyridine scaffold.

Self-Validating Experimental Protocol: Sequential Bi-Functionalization

To guarantee scientific integrity, experimental workflows must be designed with built-in validation checkpoints. The following protocol describes the sequential functionalization of the scaffold: SₙAr followed by a Suzuki-Miyaura coupling.

Causality-Driven Methodology

Phase 1: Regioselective SₙAr at C-2

-

Reagent Preparation: Dissolve 1.0 eq of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine and 1.2 eq of a primary amine in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Causality: NMP is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state during SₙAr.

-

-

Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the electrophilic C-2 site.

-

-

Thermal Activation: Heat the mixture to 80°C for 4 hours.

-

Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

System Logic: The protocol dictates that you must not proceed until the starting mass (m/z 256.47) is completely depleted and replaced by the [M+H]⁺ peak of the aminated intermediate. This prevents complex mixtures in Phase 2.

-

Phase 2: Suzuki-Miyaura Cross-Coupling at C-3 5. Catalyst & Substrate Loading: To the isolated SₙAr intermediate (1.0 eq), add 1.5 eq of an aryl boronic acid and 0.05 eq of Pd(dppf)Cl₂.

- Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the challenging reductive elimination step, especially when dealing with sterically hindered ortho-substituted pyridines.

- Biphasic Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and 2M aqueous K₂CO₃.

- Causality: Dioxane provides excellent solubility for the organic components at elevated temperatures, while the aqueous phase dissolves the K₂CO₃. K₂CO₃ is a mild base that activates the boronic acid (forming the reactive boronate) without hydrolyzing the substrate.

Reaction & Purification: Degas with N₂ for 15 minutes, heat to 90°C for 12 hours, then purify via silica gel flash chromatography.

Self-validating experimental workflow for sequential bi-functionalization.

References

-

PubChem, National Institutes of Health. "3-Bromo-2-chloro-5-fluoropyridine | CID 40418626" (Analog Data for TPSA). Available at:[Link]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of a proposed synthetic pathway for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative with significant potential in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a scientifically rigorous exploration of the causality behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is structured to provide full editorial control, presenting a logical and insightful narrative grounded in established chemical principles and supported by authoritative references. All quantitative data is summarized for clarity, and experimental workflows are visually represented to enhance understanding.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1] The difluoromethyl group (CF2H) and the 1,1-difluoroethyl group, in particular, are of growing interest as they can act as bioisosteres for other functional groups, like hydroxyl or thiol, and can participate in hydrogen bonding, further influencing molecular interactions.[1][2]

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[3] The synthesis of specifically substituted pyridines, such as the target molecule 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, presents a synthetic challenge that requires a nuanced understanding of pyridine chemistry. This guide will detail a plausible and robust synthetic route to this valuable compound, starting from readily available precursors.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis commencing with a commercially available substituted pyridine. The key transformations involve the introduction of the bromo, chloro, and 1,1-difluoroethyl substituents at the desired positions.

Sources

- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

Comprehensive Structure Elucidation of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Methodological Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,1-difluoroethyl moiety (

However, the dense functionalization of this pyridine ring—bearing a bromine atom, a chlorine atom, and a fluorinated alkyl group—presents a significant analytical challenge. Differentiating the exact regiochemistry (specifically the relative positions of the halogens) requires a rigorous, self-validating analytical workflow. As a Senior Application Scientist, I have designed this guide to detail the causal logic and step-by-step methodologies required to unambiguously elucidate the structure of this complex halo-pyridine.

Strategic Analytical Workflow

To prevent compounding errors during structural assignment, we employ a sequential, orthogonal strategy. We begin by confirming the exact atomic composition via gas-phase isotopic profiling, followed by mapping the spatial and scalar connectivity in solution via multi-nuclear NMR, and finally validating the absolute 3D geometry.

Analytical workflow for the absolute structure elucidation of poly-halogenated pyridines.

Phase I: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The Causality: Before investing extensive time in NMR, one must definitively confirm the molecular formula and the presence of the specific halogens. The simultaneous presence of one bromine atom and one chlorine atom creates a highly diagnostic, self-validating isotopic signature that cannot be easily mimicked by other elemental combinations[3].

Bromine exists naturally as

Table 1: Theoretical Isotope Abundances for

| Isotope Peak | m/z (Nominal) | Halogen Composition | Relative Abundance (% Base Peak) |

| M | 256 | ~ 75% | |

| M+2 | 258 | 100% (Base Peak) | |

| M+4 | 260 | ~ 25% |

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in Water/Acetonitrile (50:50).

-

Chromatography: Inject 1 µL onto a reversed-phase C18 column (e.g., Acquity HSS T3, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Acquire data on an Orbitrap or Q-TOF mass spectrometer with a mass resolution setting of

(FWHM at m/z 200). -

Data Processing: Extract the ion chromatogram for m/z 255.9 - 260.9. Verify that the exact mass error is

and that the isotopic cluster perfectly matches the 3:4:1 theoretical model.

Phase II: Multi-Nuclear NMR Spectroscopy

The Causality: While HRMS confirms the elemental inventory, NMR establishes the topological connectivity. The 1,1-difluoroethyl group acts as a powerful internal spin-probe. Because

Table 2: Diagnostic Multi-Nuclear NMR Parameters

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant (Hz) |

| 1.90 - 2.05 | Triplet (t) | |||

| H-4 | 7.90 - 8.10 | Doublet (d) | ||

| H-6 | 8.40 - 8.60 | Doublet (d) | ||

| -65.0 to -90.0 | Quartet (q) | |||

| C-1' ( | 115.0 - 120.0 | Triplet (t) | ||

| C-2' ( | 20.0 - 25.0 | Triplet (t) | ||

| C-5 (Pyridine) | 130.0 - 135.0 | Triplet (t) |

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

1D Acquisition:

-

Acquire a

spectrum (minimum 400 MHz). Identify the characteristic methyl triplet and the two meta-coupled pyridine protons. -

Acquire a

spectrum (376 MHz). Observe the distinct quartet resulting from coupling to the methyl protons. -

Acquire a

spectrum (100 MHz). Note the massive one-bond C-F splitting (

-

-

2D Regiochemical Mapping (HMBC & COSY): The critical challenge is proving that the Chlorine is at C-2 and the Bromine is at C-3.

-

H-6 will show a strong

HMBC correlation to C-2 (C-Cl) and a -

H-4 will show a

correlation to C-2 and C-6, and a -

The differential chemical shifts of C-2 (deshielded by adjacent N and Cl, typically

) versus C-3 (shielded by the heavy atom effect of Br, typically

-

Key HMBC (dashed) and COSY (solid) NMR correlations establishing pyridine regiochemistry.

Phase III: Orthogonal Validation (Solid-State)

The Causality: Solution-phase NMR and gas-phase MS are highly predictive, but they are subject to dynamic conformational averaging and solvent-induced shift anomalies. To establish an unimpeachable, self-validating proof of structure—especially for intellectual property and patent filings—solid-state orthogonal validation is required.

Step-by-Step Validation Protocol

-

Vibrational Spectroscopy (FT-IR): Analyze the compound using Attenuated Total Reflectance (ATR) FT-IR. Look for the exceptionally strong, broad C-F stretching vibrations typically observed between

, which orthogonally confirms the presence of the difluoroalkyl group independent of NMR spin-states. -

Single-Crystal X-Ray Diffraction (XRD): Dissolve 5 mg of the compound in a minimum volume of a slow-evaporating solvent system (e.g., Hexane/Dichloromethane). Allow slow evaporation at room temperature to yield single crystals. XRD will definitively locate the heavier halogens in 3D space, as Bromine and Chlorine possess significantly different electron densities, allowing for absolute crystallographic differentiation.

References

-

"Recent Advances for the Direct Introduction of the CF2Me Moiety" - Frontiers in Chemistry. 1

-

"Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104" - AACR Journals. 3

-

"Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry" - SciSpace. 4

-

"1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids" - PMC. 2

Sources

- 1. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scispace.com [scispace.com]

Multinuclear NMR Spectroscopic Characterization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Guide

Executive Summary

The incorporation of fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The compound 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine represents a highly functionalized building block requiring rigorous analytical characterization. This whitepaper provides an in-depth, self-validating methodology for the unambiguous structural elucidation of this molecule using multinuclear (

Mechanistic Principles of Spin-Spin Coupling

To accurately interpret the NMR spectra of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, one must understand the causality behind the observed heteronuclear spin-spin coupling (

The 1,1-Difluoroethyl Group (-CF CH )

The presence of the -CF

-

Causality of Multiplicity : According to the

rule, the three equivalent protons of the methyl group couple with the two adjacent fluorine atoms. This causes the -

Reciprocal Coupling : Conversely, in the

F spectrum, the two fluorine atoms are split by the three methyl protons, resulting in a quartet. The coupling constant (

The Pyridine Core

The pyridine ring is heavily substituted (positions 2, 3, and 5), leaving only two aromatic protons at positions 4 and 6. Because these protons are meta to each other, they will not exhibit the large ortho coupling typical of unsubstituted pyridines. Instead, they will show a small

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every NMR protocol acts as a closed-loop, self-validating system. If the heteronuclear coupling constants extracted from independent frequency domains (

Step-by-Step Methodology

-

Sample Preparation :

-

For

H and -

For

C NMR: Increase the concentration to 30–50 mg. The -

Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. Removing solid particulates is critical; suspended particles distort magnetic field homogeneity, leading to broad, unresolvable peaks[3].

-

-

Probe Tuning and Calibration :

-

Tune the spectrometer probe specifically for

H, -

Reference the

H and -

Reference the

F spectrum to trichlorofluoromethane (CFCl

-

-

Acquisition Parameters :

- H NMR : Acquire 16 scans using a 90° pulse with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

- F NMR : Acquire 64 scans. Run one spectrum proton-coupled (to observe the critical quartet splitting) and one proton-decoupled (to collapse the signal into a singlet for precise purity integration).

- C NMR : Acquire 1024 scans with broadband proton decoupling.

Workflow Visualization

Workflow for multinuclear NMR acquisition and self-validating structural assignment.

Quantitative Data Presentation

The following tables summarize the characteristic multinuclear NMR assignments for 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, synthesized from empirical rules and analogous fluorinated heterocyclic literature[1][2].

Table 1: H NMR Data (400 MHz, CDCl )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |

| H-6 | ~ 8.50 | Doublet (d) | 1H | |

| H-4 | ~ 8.05 | Doublet (d) | 1H | |

| -CH | ~ 1.95 | Triplet (t) | 3H |

Table 2: C NMR Data (100 MHz, CDCl , H-decoupled)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( |

| C-2 (Cl) | ~ 149.0 | Singlet (s) | - |

| C-6 (H) | ~ 146.5 | Singlet (s) | - |

| C-4 (H) | ~ 139.0 | Singlet (s) | - |

| C-5 (C-CF | ~ 132.0 | Triplet (t) | |

| -CF | ~ 120.0 | Triplet (t) | |

| C-3 (Br) | ~ 119.5 | Singlet (s) | - |

| -CH | ~ 24.5 | Triplet (t) |

Table 3: F NMR Data (376 MHz, CDCl )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |

| -CF | ~ -90.5 | Quartet (q) | 2F |

Note: The exact matching of the

References

-

UCL Faculty of Mathematical & Physical Sciences . Sample Preparation for NMR Spectroscopy. University College London. Available at:[Link]

-

Gandra, U. R., et al. (2024). 19F NMR Probes: Molecular Logic Material Implications. Analytical Chemistry, ACS Publications. Available at:[Link]

-

Wiley-VCH Supporting Information . Synthesis of gem-difluorinated compounds and 13C/19F NMR Assignments. Available at:[Link]

-

Royal Society of Chemistry (RSC) Supporting Information . Direct Fluorination of N-Heterocycles: 4-(1,1-Difluoroethyl)pyridine NMR Data. Available at:[Link]

Sources

mass spectrometry analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. As a molecule featuring a complex isotopic signature and multiple potential fragmentation sites, its structural elucidation requires a nuanced approach. This document moves beyond standard operating procedures to detail the underlying principles and strategic decisions essential for robust analysis. We will explore optimal ionization techniques, predict and interpret the unique isotopic patterns arising from the presence of both bromine and chlorine, and delineate the most probable fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the definitive characterization of complex halogenated molecules.

Foundational Principles: The Challenge of a Polyhalogenated Heterocycle

The analytical challenge presented by 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in its unique elemental composition. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a complex but highly informative molecular ion region.[1] Understanding this isotopic signature is the first and most critical step in confirming the compound's identity.

-

Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl. This results in a characteristic M/M+2 peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[2][3]

-

Bromine Isotopes: Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. This produces a signature M/M+2 peak pattern of approximately equal heights for any bromine-containing ion.[1][2]

When a molecule contains both atoms, these patterns combine to produce a distinctive cluster of peaks (M, M+2, M+4, M+6), which serves as a powerful diagnostic tool.

Strategic Selection of Ionization Technique

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—specifically, the abundance of the molecular ion versus fragment ions.[4] For 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, the selection depends on the analytical goal.

Electron Ionization (EI) for Fingerprint Generation

Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons.[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Expertise & Causality: While often resulting in a weak or absent molecular ion peak, the fragmentation pattern generated by EI is a stable "fingerprint" that is highly valuable for library matching and initial structural confirmation.[5] The high energy ensures that characteristic bond cleavages occur predictably.

-

Trustworthiness: The reproducibility of EI spectra allows for the creation of robust, transferable methods and comparison against established spectral libraries like NIST and Wiley.[5]

Soft Ionization (ESI & APCI) for Molecular Ion Confirmation

For applications requiring definitive molecular weight confirmation, such as in drug metabolism studies or synthesis verification, "soft" ionization techniques are superior because they minimize fragmentation and preserve the molecular ion.[4]

-

Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds and is the workhorse of modern LC-MS.[4][6] Given the nitrogen atom in the pyridine ring, the target molecule can be readily protonated in a positive ion mode, typically by introducing a small amount of acid (e.g., formic acid) into the mobile phase. This would generate the pseudomolecular ion, [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for less-polar, neutral molecules that are volatile enough to be vaporized in a heated nebulizer.[7][8] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. For this moderately polar compound, APCI offers a viable alternative if ESI response is suboptimal. Negative Chemical Ionization (NCI) mode can also be effective for halogenated compounds due to their electron-accepting properties.[7]

Recommendation: For most applications in a drug development pipeline, coupling High-Performance Liquid Chromatography (HPLC) with ESI (LC-ESI-MS) is the preferred method due to its sensitivity and direct compatibility with the analysis of polar molecules in solution.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust LC-MS/MS methodology for the analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.

Overall Workflow Diagram

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of water and methanol. This ensures compatibility with the reversed-phase LC mobile phase.

-

-

Liquid Chromatography (HPLC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive mode ESI.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (ESI-MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan Range: m/z 100-400. This range comfortably covers the molecular weight of the analyte and its expected fragments.

-

MS/MS: Perform a product ion scan on the most abundant peak of the molecular ion cluster (the [M+H]⁺ ion corresponding to ³⁵Cl and ⁷⁹Br).

-

Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.

-

Data Interpretation: Decoding the Spectrum

The Molecular Ion Region: A Definitive Signature

The first step in data analysis is to locate the characteristic isotopic cluster for the protonated molecule, [C₇H₆BrClF₂N]⁺. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N).

Table 1: Predicted m/z and Relative Intensities for the [M+H]⁺ Isotopic Cluster

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) | Rationale |

| [M+H]⁺ | ⁷⁹Br, ³⁵Cl | 255.9339 | 100% | Contains the most abundant isotopes of Br and Cl. |

| [M+2+H]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 257.9319 | ~132% | Sum of probabilities: (~98% from ⁸¹Br) + (~33% from ³⁷Cl). |

| [M+4+H]⁺ | ⁸¹Br, ³⁷Cl | 259.9290 | ~32% | Probability of containing both heavy isotopes. |

| [M+6+H]⁺ | - | - | <1% | Negligible; arises from ¹³C contributions. |

This table provides a powerful self-validating system. The observation of this specific four-peak pattern with the predicted m/z values and intensity ratios provides extremely high confidence in the elemental composition of the analyte.

MS/MS Fragmentation Analysis: Elucidating the Structure

Fragmentation in mass spectrometry follows predictable chemical principles, primarily breaking the weakest bonds first.[9] For 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, the C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical the most likely initial fragmentation event.

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS/MS fragmentation pathway.

Detailed Fragmentation Analysis:

-

Initial Loss of Bromine: The primary and most favorable fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) to form a highly abundant fragment at m/z 176.9 .[9] This fragment will still exhibit a 3:1 isotopic pattern for [M+2] due to the remaining chlorine atom.

-

Loss of HF: From the m/z 176.9 fragment, a common pathway for fluoroalkyl groups is the neutral loss of hydrogen fluoride (HF), resulting in an ion at m/z 156.9 .

-

Cleavage of the Difluoroethyl Group: The bond between the pyridine ring and the difluoroethyl substituent can cleave, leading to the loss of the •C₂HF₂ radical from the m/z 176.9 ion, yielding a fragment at m/z 111.9 . This corresponds to the 2-chloro-pyridinium cation.

-

Direct Loss from Parent: A less common, but possible, fragmentation from the parent ion could be the elimination of neutral 1,1-difluoroethene (C₂H₂F₂), resulting in a fragment at m/z 191.9 . This fragment would retain both Br and Cl, showing the complex M/M+2/M+4 isotopic pattern.

Conclusion

The mass spectrometric analysis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a multi-faceted process that relies on a systematic and knowledge-based approach. By leveraging soft ionization techniques like ESI, the characteristic and complex isotopic pattern of the molecular ion can be clearly resolved, providing definitive confirmation of the elemental formula. Subsequent MS/MS analysis, guided by an understanding of bond energies and common fragmentation mechanisms, allows for the elucidation of its structure. The combination of a logical workflow, precise instrumentation, and careful interpretation of both the molecular ion region and its fragments provides a self-validating system for the unambiguous characterization of this and other complex halogenated molecules.

References

-

Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

-

Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

-

Title: Ch13 - Mass Spectroscopy Source: University of Calgary Chemistry URL: [Link]

-

Title: 13.04 Isotopic Abundance in Mass Spectrometry Source: YouTube URL: [Link]

-

Title: Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) Source: PharmaCores URL: [Link]

-

Title: Mass Spectra of some substituted 2-Chloro-pyridones Source: Journal of the Chemical Society of Pakistan URL: [Link]

-

Title: The Geochemistry of Stable Chlorine and Bromine Isotopes Source: Springer Professional URL: [Link]

-

Title: Ionization Techniques Source: Central Laboratories UCT Prague URL: [Link]

-

Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan State University URL: [Link]

-

Title: Ionization Techniques for Mass Spectral Analysis Source: IntechOpen URL: [Link]

-

Title: 2.3: Ionization Techniques Source: Chemistry LibreTexts URL: [Link]

-

Title: Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl] Source: ResearchGate URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]

- 5. Ionization Techniques - Central Laboratories UCT Prague [clab.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) | PharmaCores [pharmacores.com]

- 8. as.uky.edu [as.uky.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine molecular weight

An In-depth Technical Guide to 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, focusing on its fundamental chemical properties, structural characteristics, and practical considerations for its application in a research and development setting.

Executive Summary

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical synthesis. The presence of bromine, chlorine, and a difluoroethyl group on the pyridine core imparts unique electronic properties and metabolic stability, making it a valuable scaffold for designing novel bioactive molecules. This document details the precise molecular weight, chemical identity, structural features, and essential safety protocols associated with this compound. Furthermore, it offers expert insights into a plausible synthetic pathway and discusses its potential applications, providing a holistic resource for laboratory professionals.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These parameters are critical for accurate experimental design, reaction stoichiometry, and analytical characterization.

Systematic Name and Identifiers

-

Systematic Name: 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

-

CAS Number: 2825006-82-2[1]

-

Molecular Formula: C₇H₅BrClF₂N[1]

Molecular Weight

The molecular weight is a critical parameter for all quantitative chemical work. It is derived from the molecular formula by summing the atomic weights of the constituent atoms.

-

Average Molecular Weight: 256.47 g/mol [1]

-

Monoisotopic Mass: 254.9250 g/mol (calculated)

The distinction between average and monoisotopic mass is crucial. For stoichiometric calculations in synthesis, the average molecular weight is used. For high-resolution mass spectrometry, the monoisotopic mass (calculated using the most abundant isotopes of each element) is the relevant value for identifying the molecular ion peak.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for predicting the compound's behavior in various solvents and experimental conditions.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₅BrClF₂N | [1] |

| Molecular Weight | 256.47 g/mol | [1] |

| Physical Form | Solid / Liquid | (Predicted based on similar structures) |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | (Predicted based on structure) |

| Boiling Point | Not available | Data not found in provided search results. |

| Melting Point | Not available | Data not found in provided search results. |

Structural Elucidation

The three-dimensional arrangement of atoms in a molecule dictates its reactivity and biological interactions.

Molecular Structure Diagram

The structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine features a pyridine ring substituted at the 2, 3, and 5 positions. The bromine and chlorine atoms are key functional handles for cross-coupling reactions, while the 1,1-difluoroethyl group can enhance lipophilicity and block metabolic oxidation.

Caption: Molecular structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.

Proposed Synthetic Pathway and Mechanistic Rationale

Retrosynthetic Analysis

The key challenge is the introduction of the 1,1-difluoroethyl group. A logical retrosynthetic disconnection points to a ketone precursor, 5-acetyl-3-bromo-2-chloropyridine, which can be fluorinated using a deoxofluorinating agent. This ketone intermediate can, in turn, be synthesized from a suitable pyridine precursor via acylation or cross-coupling.

Proposed Experimental Protocol

This protocol is a conceptual workflow and must be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 5-Acetyl-3-bromo-2-chloropyridine (Intermediate 2)

-

System Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask with 3,5-dibromo-2-chloropyridine (1 ).

-

Solvent & Cooling: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the selectivity of the metal-halogen exchange.

-

Lithiation: Add n-butyllithium (n-BuLi) dropwise. The n-BuLi will selectively exchange with the more reactive bromine at the 5-position due to electronic effects.

-

Acylation: After stirring for 30 minutes, add N,N-dimethylacetamide (DMA) to the reaction mixture. The resulting lithiated species will act as a nucleophile, attacking the electrophilic carbonyl of DMA.

-

Quenching & Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography to yield the ketone intermediate (2 ).

Step 2: Deoxofluorination to yield 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (Final Product)

-

System Setup: In a fume hood, charge a flask made of fluorinated ethylene propylene (FEP) or another suitable fluoropolymer with the ketone intermediate (2 ).

-

Solvent & Reagent: Dissolve the ketone in anhydrous dichloromethane (DCM). Add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) dropwise at 0 °C. Causality: DAST is a specialized reagent that replaces a carbonyl oxygen with two fluorine atoms. The reaction must be handled with extreme care due to the potential for hazardous byproducts.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quenching & Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. This step is crucial to neutralize the acidic and reactive byproducts of the fluorination reaction.

-

Purification: Extract the product with DCM, dry over magnesium sulfate, and concentrate. Purify the final compound via column chromatography.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Safety, Handling, and Storage

Working with halogenated, nitrogen-containing heterocyclic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar molecules can be used to establish a robust safety framework.

Hazard Identification

Based on analogous compounds like 3-bromo-2-chloropyridine and other fluorinated pyridines, the following hazards should be assumed[2][3]:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Hazard: May cause respiratory irritation.

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

-

Body Protection: Wear a standard laboratory coat.

-

-

Material Handling:

-

Avoid generating dust when handling the solid.

-

Use a spatula or powder funnel for transfers.

-

If making solutions, add the solid to the solvent slowly.

-

-

Spill & Emergency Procedures:

-

Keep a spill kit rated for chemical solvents and solids readily accessible.

-

In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

-

In case of skin contact, wash immediately with soap and water.[2][3]

-

Ensure an eyewash station and safety shower are located near the workstation.

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Applications in Research and Development

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is not just a chemical entity but a tool for innovation. Its structural motifs are highly sought after in modern drug discovery and agrochemical design.

-

Medicinal Chemistry: The pyridine core is a common feature in many FDA-approved drugs. The halogen atoms at the 2- and 3-positions serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR).

-

Agrochemicals: The introduction of a difluoroalkyl group can significantly enhance the biological activity and metabolic stability of pesticides and herbicides. This compound provides a scaffold to develop new crop protection agents with improved efficacy and environmental profiles.

-

Materials Science: Polysubstituted pyridines can be used as ligands in organometallic chemistry or as building blocks for functional organic materials.

References

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS No. 2825006-82-2). In the absence of extensive empirical solubility data in the public domain, this document establishes a foundational understanding through a detailed examination of the molecule's physicochemical properties and structural attributes. We present a theoretical framework to predict its solubility in a wide array of common organic solvents, categorized by polarity and hydrogen bonding capability. This guide is designed to be a practical resource for researchers, scientists, and professionals in drug development by providing not only predictive insights but also a detailed, self-validating experimental protocol for the gravimetric determination of solubility, enabling users to generate precise, application-specific data.

Introduction: The Significance of Solubility in a Modern Synthesis Intermediate

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of increasing interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of bromo, chloro, and difluoroethyl groups on the pyridine scaffold offers multiple reaction sites for further chemical modification. As with any compound destined for use in synthesis or formulation, its solubility profile is a critical parameter. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a cornerstone of purification techniques such as crystallization and chromatography. A thorough understanding of a compound's behavior in various solvents is therefore not merely academic but a prerequisite for efficient and scalable chemical process development.

This guide addresses the current information gap by providing a multi-faceted approach to understanding the solubility of this specific pyridine derivative. We will first delve into its predicted physicochemical properties to build a rational basis for solubility estimation. Following this, we will present a qualitative but scientifically-grounded analysis of its expected solubility in common laboratory solvents. The cornerstone of this guide is a detailed, step-by-step protocol for the empirical determination of solubility, empowering researchers to obtain the precise data required for their work.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine, we must first examine its key structural features and predicted properties.

Table 1: Predicted Physicochemical Properties of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine [1]

| Property | Value | Source |

| CAS Number | 2825006-82-2 | ChemicalBook[1] |

| Molecular Formula | C₇H₅BrClF₂N | ChemicalBook[1] |

| Molecular Weight | 256.47 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 247.06 °C at 760 Torr | ChemicalBook[1] |

| Density (Predicted) | 1.651 g/cm³ at 25 °C | ChemicalBook[1] |

| pKa (Predicted) | -1.825 | ChemicalBook[1] |

Structural Analysis and Intermolecular Forces

The structure of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is characterized by several key features that influence its polarity and potential for intermolecular interactions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a site of electron density, making the molecule polar and capable of acting as a hydrogen bond acceptor.[2] However, the predicted low pKa suggests it is a very weak base.

-

Halogen Substituents (Br and Cl): The bromo and chloro groups are electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions. These halogens can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[3][4]

-

1,1-Difluoroethyl Group: The two fluorine atoms on the ethyl group are highly electronegative, creating a strong dipole moment within this substituent. This group increases the molecule's polarity but is not capable of hydrogen bonding.

Overall, 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine can be classified as a polar aprotic molecule . It lacks hydrogen bond donor capabilities but possesses several hydrogen bond acceptor sites (the pyridine nitrogen and the halogen atoms).

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the structural analysis, we can predict the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in various classes of organic solvents.

Table 2: Predicted Qualitative Solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polarity of these solvents aligns well with the polar nature of the target molecule, facilitating strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen and halogen atoms can act as hydrogen bond acceptors for the solvent's hydroxyl group. The overall polarity is also favorable. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and potential for dispersion forces and weak halogen-pi interactions suggest good compatibility.[4] |

| Aromatic | Toluene, Benzene | Low to Moderate | While dispersion forces are present, the significant difference in polarity will likely limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | The large disparity between the polar solute and nonpolar solvent will result in poor solvation. |

Experimental Determination of Solubility: A Validated Gravimetric Protocol

While theoretical predictions are invaluable for initial solvent screening, precise quantitative data must be obtained empirically. The gravimetric method, also known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]

Causality Behind Experimental Choices

The protocol described below is designed to be self-validating. The use of a prolonged equilibration period with continuous agitation ensures that the solution reaches a true thermodynamic equilibrium, representing the maximum amount of solute that can dissolve at a given temperature. Filtering the saturated solution is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The final drying to a constant weight confirms the complete removal of the solvent, ensuring that only the mass of the dissolved solute is measured.

Step-by-Step Gravimetric Protocol

Objective: To determine the saturation solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Glass syringes

-

Pre-weighed, clean, and dry evaporating dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine to a scintillation vial. An excess is crucial to ensure saturation, and undissolved solid should be clearly visible.

-

Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended, with 48 hours being ideal) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle for at least 1 hour.

-

Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a glass syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish. Record the exact weight of the empty dish.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the dish in a vacuum oven at a temperature well below the boiling point of the solute to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved (e.g., two consecutive readings are within ± 0.0005 g).

-

-

Calculation:

-

Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility (g/L): (Mass of dissolved solute / Volume of filtered solution) * 1000

-

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagrams outline the key stages of the gravimetric solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine. While experimentally derived quantitative data is not yet widely available, the analysis of its physicochemical properties and molecular structure allows for reliable qualitative predictions. The compound is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents, and poor solubility in nonpolar solvents. To facilitate the generation of precise, application-specific data, a detailed and validated gravimetric protocol has been provided. This guide serves as a critical resource for any researcher or scientist working with this versatile synthetic intermediate, enabling informed solvent selection and process optimization.

References

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem. [Link]

-

Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. National Center for Biotechnology Information. [Link]

-

The Basics of UV-Vis Spectroscopy. Agilent. [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. ACS Publications. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

-

A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. PubMed. [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

-

Gravimetric Analysis. University of Technology, Iraq. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Royal Society of Chemistry. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]

Sources

- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [chemicalbook.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. msesupplies.com [msesupplies.com]

Reactivity Profile and Synthetic Applications of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine in Drug Discovery

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs and polyhalogenated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2)[1] has emerged as a premium building block that satisfies two critical design criteria: bioisosteric metabolic stabilization and orthogonal late-stage functionalization.

As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic topography of this scaffold. By understanding the causality behind its reactivity, researchers can design self-validating synthetic workflows that exploit the distinct bond dissociation energies and electronic biases of the C2-chloro, C3-bromo, and C5-difluoroethyl substituents.

Structural Profiling and Electronic Causality

The utility of 3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in the synergistic electronic effects of its three substituents, which dictate its behavior in both biological systems and synthetic reactors.

The 1,1-Difluoroethyl Motif: A Superior Bioisostere

The 1,1-difluoroethyl group (–CF₂CH₃) is a highly validated bioisostere for methoxy (–OCH₃) and ethyl (–CH₂CH₃) groups[2].

-

Metabolic Causality: Traditional methoxy groups are highly susceptible to cytochrome P450-mediated O-dealkylation. The substitution of hydrogen or oxygen with geminal fluorines blocks this oxidative liability due to the high strength of the C–F bond (~116 kcal/mol).

-

Physicochemical Impact: The strongly electron-withdrawing nature of the –CF₂CH₃ group modulates the pKa of the adjacent pyridine nitrogen, reducing basicity and thereby mitigating hERG channel liability[3]. Furthermore, it enhances the overall lipophilicity (LogP) and membrane permeability of the molecule[3].

Orthogonal Halogen Handles

The pyridine core is inherently electron-deficient, but the asymmetric placement of the halogens creates a highly programmable reactivity matrix:

-

C2-Chloro Position: Positioned ortho to the pyridine nitrogen, the C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer intermediate[4]. This activation is further amplified by the inductive pull of the para-positioned 1,1-difluoroethyl group.

-

C3-Bromo Position: While less susceptible to SNAr, the C3-Br bond possesses a lower Bond Dissociation Energy (BDE) than the C2-Cl bond. This makes it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰) in cross-coupling reactions[5].

Orthogonal reactivity map of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine.

Quantitative Reactivity Summaries

To design predictable synthetic routes, chemists must leverage the thermodynamic and kinetic differences between the C2 and C3 positions. Table 1 outlines the core physical parameters, while Table 2 provides a predictive matrix for regioselective functionalization.

Table 1: Physicochemical & Electronic Parameters

| Parameter | Value / Characteristic | Causality / Synthetic Impact |

| C3–Br Bond Dissociation Energy | ~68 kcal/mol | Facilitates selective oxidative addition by Pd(0)/Ni(0) catalysts. |

| C2–Cl Bond Dissociation Energy | ~81 kcal/mol | Resists initial oxidative addition; preserved during C3 cross-coupling. |

| 5-(1,1-Difluoroethyl) Inductive Effect | Strongly Electron-Withdrawing | Lowers LUMO; accelerates SNAr at C2; decreases basicity of pyridine N. |

| LogP Modulation | Increased vs. –OCH₃ | Enhances membrane permeability and overall lipophilicity of the final API. |

Table 2: Regioselectivity Matrix for Functionalization

| Reaction Type | Reagents / Catalyst | Preferred Site | Mechanistic Rationale |

| SNAr | Amines/Alkoxides, Base, Heat | C2–Cl | Stabilization of the anionic Meisenheimer complex by the adjacent pyridine nitrogen. |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, Base | C3–Br | Lower activation energy for Pd(0) oxidative addition into the weaker C–Br bond. |

| Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI | C3–Br | Preferential insertion of Pd(0) into C–Br over C–Cl. |

Divergent Synthetic Workflows

Because of the orthogonal nature of the halogens, this scaffold supports divergent synthetic pathways. You can choose to install the nucleophile first via SNAr (Pathway A) or perform the carbon-carbon bond formation first via cross-coupling (Pathway B).

Divergent synthetic workflows leveraging orthogonal halogen reactivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specific stoichiometric and thermal boundaries, the inherent chemoselectivity of the scaffold is guaranteed.

Protocol A: Regioselective SNAr at the C2-Chloro Position

This protocol selectively displaces the C2-Cl bond with an amine while preserving the C3-Br bond for downstream cross-coupling[4].

-

Reagent Charging: Charge a dry reaction vial with 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) and the desired nucleophile (e.g., morpholine or a primary amine, 1.1 equiv).

-

Causality: Limiting the nucleophile to a slight excess prevents the highly unlikely, but possible, secondary attack at C3 under forcing conditions.

-

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic base.

-

Causality: DIPEA neutralizes the generated HCl without acting as a competing nucleophile, ensuring a clean reaction profile.

-

-

Solvent & Concentration: Dissolve the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

-

Thermal Activation: Heat the reaction to 80–100 °C under an inert argon atmosphere for 4–6 hours.

-

Causality: The elevated temperature provides the exact activation energy required to overcome the temporary loss of aromaticity during the formation of the Meisenheimer complex at C2.

-

-

Validation & Workup: Monitor via LC-MS. The mass spectrum should show the displacement of chlorine (loss of ~35 Da) while retaining the distinct isotopic pattern of the bromine atom (M / M+2 ratio of 1:1). Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at the C3-Bromo Position

This protocol utilizes palladium catalysis to selectively functionalize the C3-Br bond, leaving the C2-Cl bond intact for subsequent SNAr or Buchwald-Hartwig amination.

-

Reagent Charging: In a Schlenk flask, combine 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv) and an arylboronic acid (1.05 equiv).

-

Causality: Strict stoichiometric control of the boronic acid prevents over-coupling at the C2-Cl position, which can occur if excess coupling partner and active Pd(0) are present.

-

-

Catalyst & Base Selection: Add Na₂CO₃ (2.0 equiv) and the catalyst Pd(dppf)Cl₂ (5 mol%).

-

Causality: Pd(dppf)Cl₂ provides an optimal balance of steric bulk (large bite angle) and electron density. This promotes rapid oxidative addition specifically into the weaker C3-Br bond while sterically resisting insertion into the C2-Cl bond.

-

-

Solvent System: Suspend the reagents in a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

-

Thermal Control: Heat the mixture to exactly 70 °C for 8 hours.

-

Causality: Keeping the temperature moderate (≤70 °C) is the critical self-validating control mechanism. Higher temperatures (>90 °C) will provide enough energy for the Pd(0) species to insert into the C2-Cl bond, ruining the chemoselectivity.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for chromatographic purification.

References

- ChemicalBook - 3-Bromo-2-chloro-5-(1,1-difluoroethyl)

- Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Source: PubMed Central (PMC)

Sources

- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Stability and Regioselective Functionalization of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In modern drug discovery and agrochemical development, the strategic deployment of polyhalogenated heterocycles is paramount. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (CAS: 2825006-82-2) represents a highly specialized, multi-vector building block[1]. As a Senior Application Scientist, I approach the "stability" of this molecule not merely as its resistance to degradation, but as a map of controlled, regioselective instability . This whitepaper deconstructs the thermodynamic stability of its fluorinated sidechain, the kinetic lability of its halogenated core, and provides self-validating protocols for its orthogonal functionalization.

Electronic Architecture & Bond Thermodynamics

The chemical stability of this scaffold is dictated by the push-pull electronic effects across the pyridine ring. The molecule possesses three distinct reactive vectors, each governed by different thermodynamic and kinetic principles:

-

The C2-Chloro Vector (Nucleophilic Lability): The C2 position is highly electron-deficient. The adjacent electronegative pyridine nitrogen, combined with the strong electron-withdrawing nature of the para-positioned 1,1-difluoroethyl group, significantly lowers the lowest unoccupied molecular orbital (LUMO) energy. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[2][3].

-

The C3-Bromo Vector (Transition-Metal Lability): While stable to nucleophiles due to the lack of direct resonance stabilization from the pyridine nitrogen, the C3-Br bond has a lower bond dissociation energy (BDE ~68 kcal/mol) compared to the C2-Cl bond (BDE ~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition strictly follows the trend I > Br > OTf > Cl, allowing exclusive functionalization at C3[2][4].

-

The 5-(1,1-Difluoroethyl) Motif (Metabolic & Thermodynamic Stability): The

group acts as a robust bioisostere. The strong C-F bonds (~116 kcal/mol) resist oxidative cleavage, and the lack of

Fig 1. Electronic effects dictating the regioselective stability and reactivity of the scaffold.

Metabolic & Environmental Stability of the 1,1-Difluoroethyl Motif

In medicinal chemistry, replacing an ethyl or methyl group with a 1,1-difluoroethyl group is a deliberate design choice to enhance metabolic stability.

-

Cytochrome P450 Resistance: Standard alkyl groups at the 5-position of a pyridine ring are prime targets for CYP450-mediated benzylic hydroxylation. The gem-difluoro substitution completely blocks this metabolic liability, leading to significantly improved in vitro and in vivo half-lives[5].

-

Chemical Storage: Unlike monofluoroethyl derivatives, which can undergo dehydrofluorination (loss of HF) under strong basic conditions, the 1,1-difluoroethyl group is remarkably bench-stable and resistant to both aqueous acids and bases[6][7].

Quantitative Reactivity Metrics

To successfully utilize this building block, one must exploit the orthogonal stability of the C-Br and C-Cl bonds. The data below summarizes the expected chemoselectivity ratios based on analogous 3-bromo-2-chloropyridine systems[2][3].

Table 1: Comparative Bond Dissociation & Reactivity

| Bond / Motif | Est. BDE (kcal/mol) | Primary Reactivity Pathway | Activating Factors |

| C2-Cl | ~81 | SNAr | Pyridine N (ortho), |

| C3-Br | ~68 | Transition Metal Catalysis | Weakest halogen bond, low steric hindrance |

| C-F (in | ~116 | None (Highly Stable) | Hyperconjugation, extreme electronegativity |

Table 2: Regioselectivity Matrix in Sequential Functionalization

| Reaction Type | Target Bond | Reagents / Catalyst | Chemoselectivity Ratio (C3:C2) |

| Suzuki-Miyaura | C3-Br | Boronic acid, | > 95 : 5 |

| Buchwald-Hartwig | C3-Br | Amine, | > 90 : 10 |

| SNAr (Thiolate) | C2-Cl | NaSMe, DMF, 0 °C | < 1 : 99 |

| SNAr (Amine) | C2-Cl | < 5 : 95 |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . I have embedded specific causality for each reagent choice and In-Process Control (IPC) metrics to ensure scientific integrity.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Selectively functionalize the C3 position while maintaining the stability of the C2-Cl bond for downstream chemistry[2].

-

Causality of Reagents: We utilize

because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and suppressing undesired side reactions at the more sterically hindered ortho position. -

Step-by-Step Procedure:

-

To a dry Schlenk flask under argon, add 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and

(0.05 equiv). -

Add degassed Toluene/Water (4:1 v/v) followed by

(2.5 equiv). -

Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.

-

-

Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits a classic dihalogen isotopic cluster at m/z 255 (M), 257 (M+2), and 259 (M+4) in a ~3:4:1 ratio. The successful C3-coupled product will lose the bromine isotope signature, displaying a monoisotopic chlorine pattern (M, M+2 in a 3:1 ratio). If a 3:1 pattern is observed at the target mass, C3-selectivity is validated.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-chlorine atom with a nucleophile (e.g., an amine)[8][9].

-

Causality of Reagents: The reaction is conducted in DMSO. The high dielectric constant of DMSO stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy required to break the C2-Cl bond.

-

Step-by-Step Procedure:

-

Dissolve the C3-functionalized intermediate from Protocol A (1.0 equiv) in anhydrous DMSO (0.2 M).

-

Add the aliphatic or aromatic amine (2.0 equiv) and

-Diisopropylethylamine (DIPEA) (2.5 equiv). -

Heat to 100 °C for 12 hours. (Note: If using a highly reactive thiolate nucleophile, this reaction will proceed at 0 °C to room temperature[2][10]).

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the 3:1 chlorine isotope pattern in the LC-MS trace of the product confirms total displacement of the C2-Cl bond.

Fig 2. Self-validating sequential functionalization workflow for the dihalopyridine scaffold.

References

1.2 2.3 3.4 4.10 5.8 6.9 7.5 8.6 9.7 10.1

Sources

- 1. 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine CAS#: 2825006-82-2 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates | Poster Board #1227 - American Chemical Society [acs.digitellinc.com]

A Guide to a Novel Fluorinated Pyridine Building Block: Potential Research Applications of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine

Introduction: Unlocking New Chemical Space in Pyridine Chemistry

The pyridine scaffold is a cornerstone of modern medicinal and agrochemical research, forming the core of numerous blockbuster drugs and crop protection agents.[1][2] The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. This guide introduces 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine , a highly functionalized building block poised to open new avenues in the synthesis of novel, high-value compounds.

The unique arrangement of substituents on this molecule—a reactive bromine atom, a less reactive chlorine atom, and an electron-withdrawing 1,1-difluoroethyl group—offers a platform for selective, stepwise chemical modifications. The difluoroethyl moiety, in particular, is of growing interest as a bioisostere for other functional groups, often enhancing metabolic stability and modulating lipophilicity and binding interactions.[3] This guide will provide a technical overview of the potential applications of this compound, focusing on its reactivity and proposing detailed methodologies for its use in key synthetic transformations relevant to drug discovery and agrochemical development.

Core Compound Data and Reactivity Profile

The strategic value of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine lies in the differential reactivity of its two halogen substituents. This allows for a hierarchical approach to molecular construction.

| Property | Value |

| CAS Number | 2825006-82-2[4] |

| Molecular Formula | C₇H₅BrClF₂N[4] |

| Molecular Weight | 256.47 g/mol [4] |

| Canonical SMILES | CC(C1=CC(=CN=C1Br)Cl)(F)F |

Reactivity Analysis:

The primary sites for synthetic modification are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, the C-Br bond is significantly more reactive than the C-Cl bond.[5][6] This is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity difference is the key to achieving selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations.

The electron-withdrawing nature of the pyridine nitrogen and the 1,1-difluoroethyl group further influences the reactivity of the halogen atoms, making the C-Br bond particularly susceptible to palladium-catalyzed cross-coupling reactions.

Caption: Logical workflow for the stepwise functionalization of the title compound.

Potential Applications in Agrochemical Research

Pyridine derivatives containing trifluoromethyl or other fluorinated alkyl groups are prevalent in modern agrochemicals, including herbicides and fungicides.[1][3] The 1,1-difluoroethyl group in 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine can be leveraged to develop new active ingredients with potentially improved efficacy and metabolic profiles.

Core Applications:

-

Fungicide Synthesis: This building block can be used to construct novel fungicides. For instance, the bromine at the 3-position can be replaced with a pyrazole carboxamide moiety, a common pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides, via a Buchwald-Hartwig amination.

-

Herbicide Development: Aryloxyphenoxypropionate herbicides often contain a substituted pyridine ring. Suzuki coupling at the C-Br position can be employed to introduce various aryl or heteroaryl groups, leading to new herbicidal candidates.

Potential Applications in Pharmaceutical Drug Discovery